2-(1H-indol-4-yloxy)ethyl dimethylamine
Description
2-(1H-Indol-4-yloxy)ethyl dimethylamine (hereafter referred to as Compound 56) is a derivative of indole, characterized by a dimethylamine-substituted ethyloxy linker at the 4-position of the indole ring. This compound has garnered attention for its role as a β-arrestin-biased agonist at serotonin 5-HT1A receptors . Unlike conventional agonists, Compound 56 selectively activates β-arrestin recruitment over other signaling pathways such as ERK1/2 phosphorylation or adenylyl cyclase inhibition.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(1H-indol-4-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H16N2O/c1-14(2)8-9-15-12-5-3-4-11-10(12)6-7-13-11/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
YSRPCFRYXCITGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC2=C1C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 44 (2-Methylaminophenoxyethyl Derivative)
- Structural Features: Similar to Compound 56, Compound 44 contains an ethyloxy linker but substitutes the indole-4-yloxy group with a methylaminophenoxy moiety.
- Pharmacological Profile :
- Key Difference: The methylaminophenoxy group in Compound 44 favors ERK1/2 signaling, whereas the indole-4-yloxy-dimethylamine group in Compound 56 drives β-arrestin recruitment.
1-(1H-Indol-4-yloxy)-3-{[2-(2-Methoxyphenoxy)ethyl]amino}propan-2-ol
- Structural Features: A propanolamine derivative with an indole-4-yloxy group and a methoxyphenoxy-ethylamino side chain .
- Pharmacological Profile: Exhibits adrenolytic activity (α1-, α2-, and β1-adrenoceptor antagonism), reducing blood pressure and arrhythmias . Lacks β-arrestin or ERK1/2 bias, instead targeting adrenergic pathways.
- Key Difference: The propanolamine backbone and methoxyphenoxy group confer adrenoceptor selectivity, diverging from the serotonin receptor focus of Compound 54.
[2-(4-Fluoro-1H-Indol-3-yl)-ethyl]-dimethyl-amine
- Structural Features : A dimethylamine-substituted ethyl group attached to a 4-fluoroindole ring .
- Pharmacological Profile: Limited data on signaling bias, but fluorine substitution may enhance metabolic stability and receptor binding affinity.
- Key Difference : Fluorination at the indole 3-position alters electronic properties and steric interactions compared to Compound 56’s 4-position substitution.
[2-(1H-Indol-4-yl)ethyl]dipropylamine
- Structural Features : Dipropylamine-substituted ethyl group at the indole 4-position .
- Pharmacological Profile :
- Key Difference : The dipropylamine group increases lipophilicity and may affect blood-brain barrier penetration relative to dimethylamine.
Structural and Functional Comparison Table
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